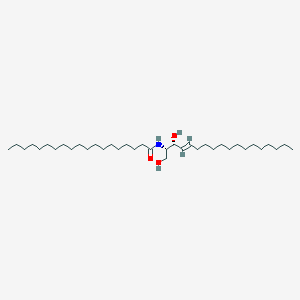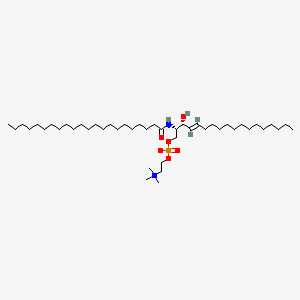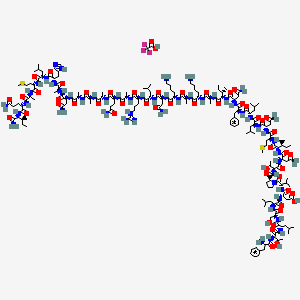
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
Descripción general
Descripción
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride, also known as bk-2C-B, is a novel psychoactive substance. It is a beta-keto analog of the popular psychedelic 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B). This compound has recently emerged in the market and is known for its psychoactive and psychedelic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves several steps:
Grignard Reaction: Starting from 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.
Oxidation: The resulting product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketone.
α-Bromination: The ketone undergoes α-bromination.
Reaction with Hexamethylenetetramine: The brominated intermediate reacts with hexamethylenetetramine.
Acid Hydrolysis: Finally, acid hydrolysis is performed to yield the primary amine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and high-resolution mass spectrometry ensures the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the secondary alcohol to a ketone.
Reduction: Reduction of the ketone to form secondary alcohols.
Substitution: Halogenation reactions, particularly bromination.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation.
Reducing Agents: Sodium borohydride for reduction.
Halogenating Agents: Bromine for bromination.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated intermediates.
Aplicaciones Científicas De Investigación
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride has several scientific research applications:
Biology: Studied for its psychoactive effects and potential therapeutic applications.
Medicine: Investigated for its potential use in treating certain psychiatric disorders.
Industry: Used in the synthesis of other chemical compounds and as a research chemical.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): A popular psychedelic with similar psychoactive effects.
2-amino-1-(4-iodo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (bk-2C-I): An analog with similar chemical properties but different halogen substituents.
Uniqueness
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride is unique due to its beta-keto structure, which differentiates it from other phenethylamines. This structural difference contributes to its distinct pharmacological profile and psychoactive effects .
Propiedades
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)


![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026342.png)





![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3026350.png)

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)

